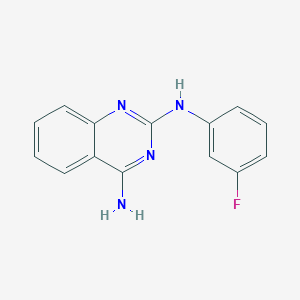
N~2~-(3-fluorophenyl)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV080034 is a chemical compound that has been identified as a potential therapeutic agent through the Medicines for Malaria Venture (MMV) Malaria Box initiative. This compound has shown promising activity against various protozoan parasites, making it a subject of interest in the field of infectious disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV080034 involves multiple steps, starting from commercially available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of key intermediates: through reactions such as nucleophilic substitution, condensation, and cyclization.
Purification: of intermediates using techniques like recrystallization and chromatography.
Final assembly: of the compound through coupling reactions and deprotection steps.
Industrial Production Methods
Industrial production of MMV080034 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification methods. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
MMV080034 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a lead compound for developing new chemical entities with improved properties.
Medicine: Explored as a potential therapeutic agent for treating parasitic infections.
Industry: Potential applications in the development of new antiparasitic drugs and treatments.
Mechanism of Action
The exact mechanism of action of MMV080034 is not fully understood. it is believed to interfere with essential biological processes in protozoan parasites, leading to their death. The compound may target specific enzymes or pathways critical for parasite survival and replication .
Comparison with Similar Compounds
Similar Compounds
MMV007791: A piperazine acetamide with potent activity against Toxoplasma gondii.
MMV666600: Another compound from the MMV Malaria Box with activity against Entamoeba histolytica.
MMV006861: Shows modest activity against Entamoeba histolytica.
Uniqueness
MMV080034 stands out due to its moderate activity against multiple protozoan parasites and its potential for further optimization. Compared to similar compounds, it offers a unique balance of efficacy and selectivity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C14H11FN4 |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-N-(3-fluorophenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C14H11FN4/c15-9-4-3-5-10(8-9)17-14-18-12-7-2-1-6-11(12)13(16)19-14/h1-8H,(H3,16,17,18,19) |
InChI Key |
GMSVPBCCVMQLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
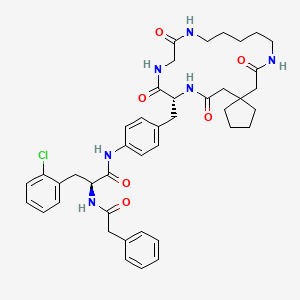
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)
![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)

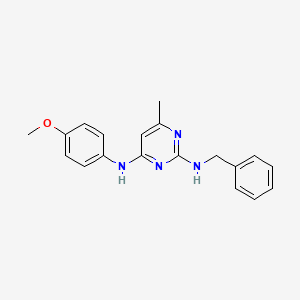
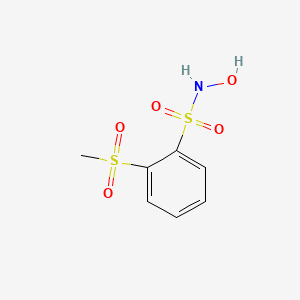
![4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol](/img/structure/B10795861.png)
![4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10795862.png)
![4-Bromo-2-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10795881.png)

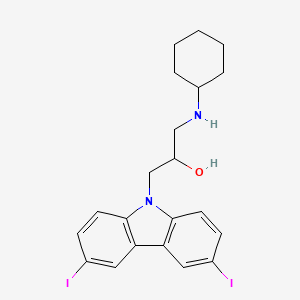
![5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10795905.png)
